

5-Bromo-2-methoxypyridine-3-carbaldehyde

CAS number and structure

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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridine-3-carbaldehyde

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Technical Guide: 5-Bromo-2-methoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-3-carbaldehyde is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring a pyridine core, a bromo substituent, a methoxy group, and a carbaldehyde, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, properties, and potential applications, particularly in the realm of pharmaceutical and agrochemical research. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of a wide variety of substituents and the construction of biaryl systems often found in bioactive molecules. The aldehyde functionality allows for a range of subsequent chemical transformations, including reductive aminations, oxidations, and condensations. This compound is recognized as a key intermediate in the development of kinase inhibitors and antiviral agents.^[1]

Chemical Identity and Structure

CAS Number: 103058-87-3[2][3][4]

Molecular Formula: C₇H₆BrNO₂[1][2]

Molecular Weight: 216.03 g/mol [2]

Synonyms: 5-bromo-2-methoxy-pyridine-3-carbaldehyde, 5-Bromo-2-methoxypyridine-3-carboxaldehyde[1][4]

Chemical Structure:

Caption: 2D Structure of **5-Bromo-2-methoxypyridine-3-carbaldehyde**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Bromo-2-methoxypyridine-3-carbaldehyde**.

Property	Value	Reference
Melting Point	93-100 °C	[1]
Boiling Point	278.5 °C at 760 mmHg	[1]
Density	1.606 g/cm ³	[1]
Solubility	Slightly soluble in water	[2]
Appearance	Data not available	
Storage	Room temperature, sealed, dry	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-methoxypyridine-3-carbaldehyde** is not readily available in the reviewed literature, a plausible synthetic route can be conceptualized based on the known chemistry of pyridine derivatives. A common strategy would involve the formylation of a suitable precursor, such as 5-Bromo-2-methoxypyridine. The synthesis of this precursor, 5-Bromo-2-methoxypyridine

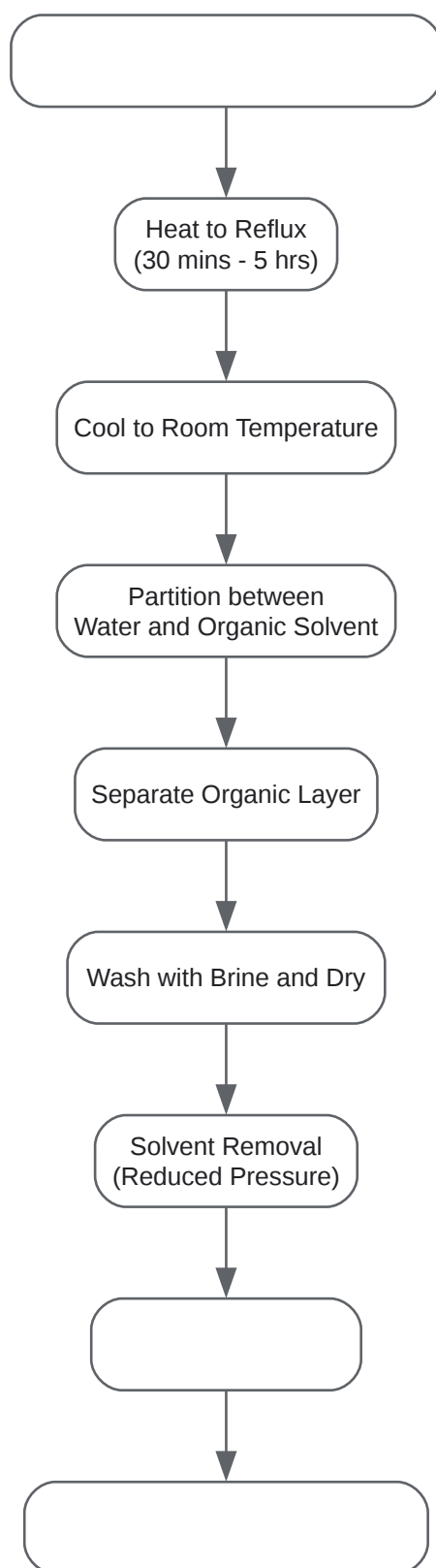
(CAS: 13472-85-0), is well-documented and typically proceeds via the nucleophilic substitution of a bromine atom in 2,5-dibromopyridine with a methoxy group.

Representative Synthesis of the Precursor: 5-Bromo-2-methoxypyridine

A representative protocol for the synthesis of the precursor, 5-Bromo-2-methoxypyridine, involves the reaction of 2,5-dibromopyridine with sodium methoxide.

Experimental Protocol:

- In a suitable reaction vessel, a mixture of 2,5-dibromopyridine (1 equivalent) and a 28% sodium methoxide solution in methanol is prepared.
- The mixture is heated to reflux and maintained for a period of 30 minutes to 5 hours.
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then partitioned between water and a suitable organic solvent, such as tert-butyl methyl ether.
- The organic layer is separated, washed with brine, and dried over a drying agent like magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by vacuum distillation to afford pure 5-Bromo-2-methoxypyridine.



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Caption: Workflow for the synthesis of the precursor 5-Bromo-2-methoxypyridine.

Applications in Organic Synthesis

5-Bromo-2-methoxypyridine-3-carbaldehyde is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the bromine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.

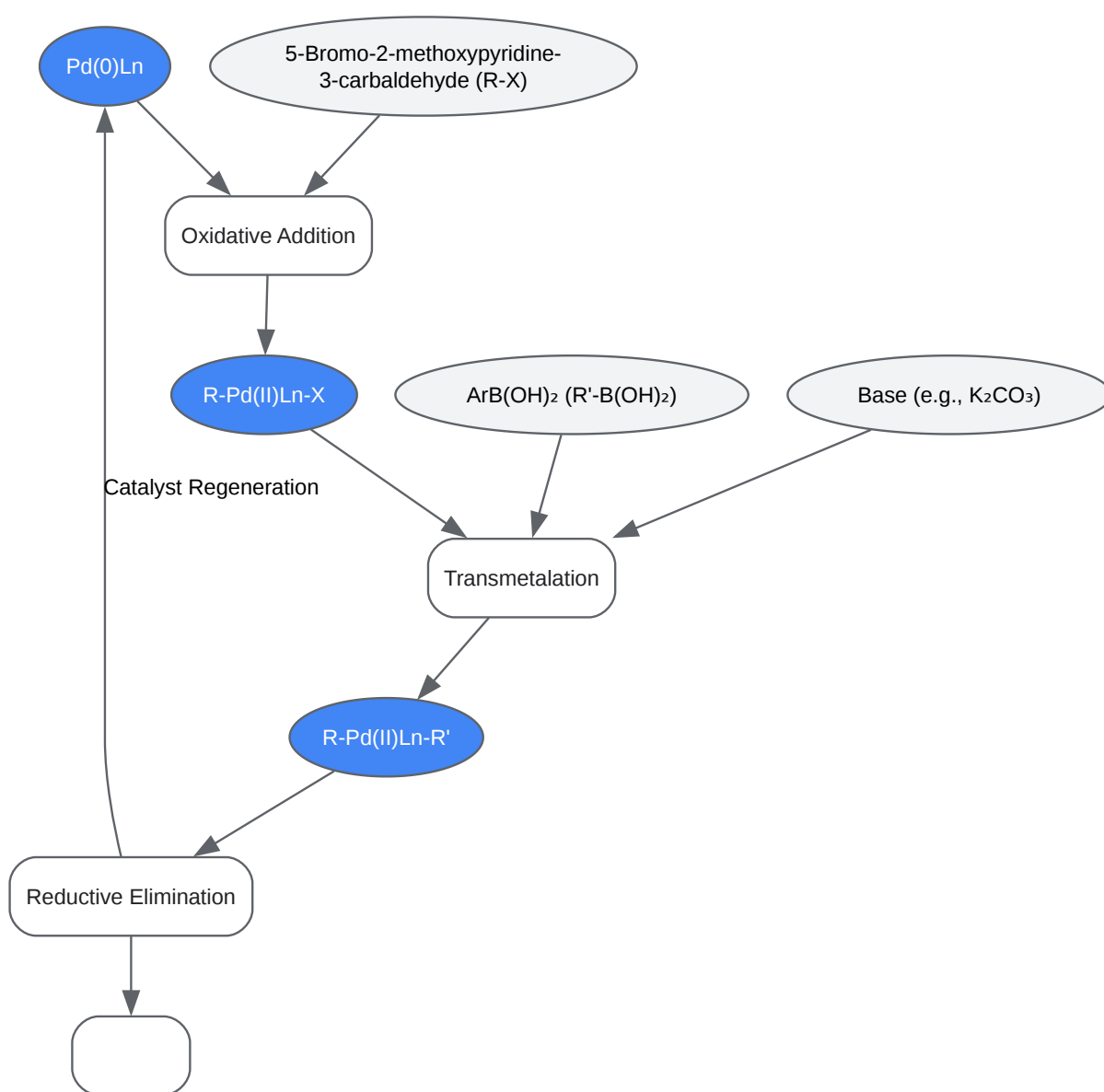
Representative Application: Suzuki Cross-Coupling Reaction

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of **5-Bromo-2-methoxypyridine-3-carbaldehyde**, this reaction allows for the introduction of aryl or vinyl substituents at the 5-position of the pyridine ring.

Experimental Protocol for a Representative Suzuki Coupling:

- **Reaction Setup:** In a dry reaction vessel equipped with a magnetic stirrer, add **5-Bromo-2-methoxypyridine-3-carbaldehyde** (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 equivalents).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$), typically 2-5 mol%.
- **Inert Atmosphere:** Seal the vessel and establish an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent Addition:** Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically in a 4:1 ratio).
- **Reaction:** Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- **Work-up:** After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- **Purification:** After filtering off the drying agent, concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired coupled product.



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Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Safety Information

5-Bromo-2-methoxypyridine-3-carbaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-2-methoxypyridine-3-carbaldehyde is a versatile and valuable building block for organic synthesis, particularly for the construction of complex heterocyclic molecules with potential applications in drug discovery and agrochemical research. Its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of novel compounds. Researchers and scientists working with this compound should adhere to appropriate safety protocols.

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